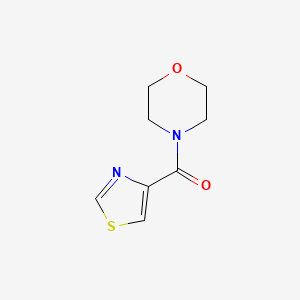

Morpholino(thiazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

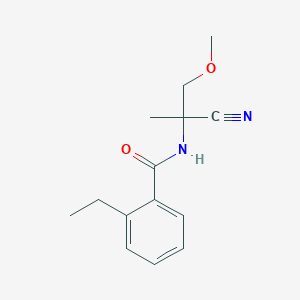

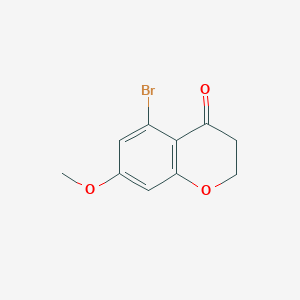

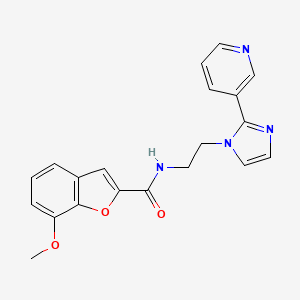

“Morpholino(thiazol-4-yl)methanone” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of morpholine, a six-membered heterocyclic compound containing nitrogen and oxygen atoms . The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Synthesis Analysis

The synthesis of “Morpholino(thiazol-4-yl)methanone” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The structure of the synthesized compounds was established using spectroscopic techniques such as FTIR, 13C NMR, 1H NMR, and Mass .

Molecular Structure Analysis

The molecular structure of “Morpholino(thiazol-4-yl)methanone” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound was found to have a molecular weight of 236.22 .

Chemical Reactions Analysis

“Morpholino(thiazol-4-yl)methanone” has been involved in various chemical reactions during its synthesis. The reactions include coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Scientific Research Applications

Agrochemicals and Pesticides

Morpholino(thiazol-4-yl)methanone derivatives have been investigated for their potential as agrochemicals and pesticides. These compounds exhibit pesticidal activity against various pests, including insects, fungi, and nematodes. Researchers have explored their use in crop protection, soil health improvement, and sustainable agriculture .

Industrial Applications

In the industrial sector, Morpholino(thiazol-4-yl)methanone derivatives find applications as additives, catalysts, and intermediates. Their unique chemical properties make them valuable in polymerization processes, rubber vulcanization, and the production of specialty chemicals .

Photographic Sensitizers

These compounds have been studied for their role as photographic sensitizers. Their ability to enhance light sensitivity in photographic emulsions makes them relevant in the field of photography and imaging technology .

- Other Activities : These compounds also show anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Natural Product Structural Features

Thiazole-based moieties are prominent structural features in various natural products, including vitamin B and penicillin. Understanding their role in these compounds contributes to our knowledge of bioactive molecules and their biosynthesis .

Modification Strategies for Enhanced Activities

Researchers have explored modifying Morpholino(thiazol-4-yl)methanone derivatives at different positions to create novel molecules with potent antitumor, antioxidant, and antimicrobial activities. These modifications aim to optimize their pharmacological properties and therapeutic efficacy .

For more in-depth information, you may refer to the work by El-Borai et al., which covers the synthesis and antimicrobial activity of related compounds . Additionally, if you’d like to explore other scientific topics, feel free to ask! 😊

Safety and Hazards

Mechanism of Action

Target of Action

Morpholino(thiazol-4-yl)methanone, like other thiazole derivatives, is believed to interact with a variety of biological targets. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of Morpholino(thiazol-4-yl)methanone.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

morpholin-4-yl(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAUZISKBRDOQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholino(thiazol-4-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyano-3-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2413821.png)

![2,4-dimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413829.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2413830.png)

![2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2413841.png)